molecular formula C9H11NO B6233586 4-methyl-2,3-dihydro-1-benzofuran-5-amine CAS No. 1368293-73-5

4-methyl-2,3-dihydro-1-benzofuran-5-amine

Cat. No.: B6233586
CAS No.: 1368293-73-5
M. Wt: 149.19 g/mol
InChI Key: YEVAAXDPIBKLKS-UHFFFAOYSA-N
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Description

4-Methyl-2,3-dihydro-1-benzofuran-5-amine is a heterocyclic organic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2,3-dihydro-1-benzofuran-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable methods such as free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions . These methods are conducive to the construction of complex benzofuran ring systems, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,3-dihydro-1-benzofuran-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the amine group or other functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-Methyl-2,3-dihydro-1-benzofuran-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2,3-dihydro-1-benzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins involved in cellular processes. For example, its anti-tumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

    Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.

    Indole: Contains a nitrogen atom in the ring structure, leading to different biological activities.

    Coumarin: Another benzofuran derivative with distinct pharmacological properties.

Uniqueness: 4-Methyl-2,3-dihydro-1-benzofuran-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amine groups contribute to its reactivity and potential therapeutic applications, setting it apart from other benzofuran derivatives .

Properties

CAS No.

1368293-73-5

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1-benzofuran-5-amine

InChI

InChI=1S/C9H11NO/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-3H,4-5,10H2,1H3

InChI Key

YEVAAXDPIBKLKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCO2)N

Purity

95

Origin of Product

United States

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